2-Methyloxane-4-sulfonyl chloride

Beschreibung

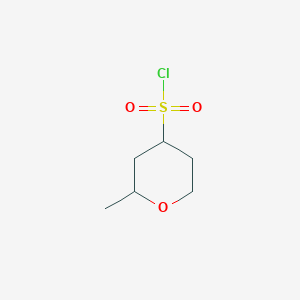

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyloxane-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROGUTHTGWATKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyloxane 4 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfur Center

The core reactivity of 2-methyloxane-4-sulfonyl chloride revolves around nucleophilic substitution at the electron-deficient sulfur atom. This process involves the displacement of the chloride ion, a good leaving group, by a nucleophile. The specific mechanism of this substitution can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

Solvolytic Reactions and Kinetic Studies

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a fundamental process for studying the reactivity of sulfonyl chlorides. Kinetic studies of these reactions provide valuable insights into the reaction mechanism.

Nucleophilic substitution reactions at a sulfonyl sulfur center can proceed through different mechanistic pathways, primarily distinguished as SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). dalalinstitute.commasterorganicchemistry.comyoutube.comyoutube.com

In a pure SN1 mechanism , the reaction proceeds in a stepwise manner. The first and rate-determining step involves the slow, unimolecular dissociation of the substrate to form a highly reactive sulfonyl cation intermediate and a chloride ion. masterorganicchemistry.comlibretexts.org This intermediate is then rapidly attacked by a nucleophile. masterorganicchemistry.com This pathway is generally favored by polar, ionizing solvents that can stabilize the charged intermediate and for substrates that can form a relatively stable carbocation. youtube.comyoutube.com

Conversely, the SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic sulfur atom at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This process involves a transition state in which both the incoming nucleophile and the departing leaving group are partially bonded to the sulfur atom. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comlibretexts.org This pathway is favored by strong nucleophiles and in less polar solvents. For most sulfonyl chlorides, the mechanism of solvolysis is considered to be bimolecular (SN2). nih.gov

The distinction between these pathways for sulfonyl chlorides has been a subject of considerable investigation. While claims of SN1 reactions have been made for certain substrates, convincing evidence for a purely unimolecular solvolysis of a sulfonyl chloride remains elusive. nih.govresearchgate.net For many arenesulfonyl chlorides, studies have shown that the reaction proceeds via an SN2 mechanism. mdpi.comnih.gov

The choice of solvent significantly impacts the rate and selectivity of solvolytic reactions of sulfonyl chlorides. The polarity and nucleophilicity of the solvent are key parameters. Highly ionizing solvents, such as those containing fluoroalcohols, might be expected to promote a shift towards an SN1 mechanism. However, even in highly ionizing solvents like 97% trifluoroethanol (TFE), studies on compounds like 2,4,6-trimethylbenzenesulfonyl chloride have not shown a changeover from an SN2 to an SN1 process. beilstein-journals.orgnih.gov

The extended Grunwald-Winstein equation is a tool used to analyze the effect of solvent on solvolysis rates, separating the contributions of solvent ionizing power (Y) and solvent nucleophilicity (N). nih.govbeilstein-journals.org For the solvolysis of various sulfonyl chlorides, good correlations with this equation support an SN2 mechanism. nih.gov For instance, the solvolysis of benzenesulfonyl chloride and its derivatives in a range of pure and binary solvents showed sensitivities to changes in solvent nucleophilicity and ionizing power consistent with an SN2 process. nih.gov

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O, MeOH) with its deuterated counterpart (e.g., D₂O, MeOD), also provide mechanistic insights. For the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride, the KSIE values were found to be around 1.56, suggesting more bond breaking at the transition state for the departure of the chloride ion. beilstein-journals.orgnih.gov

Table 1: Specific Rates of Solvolysis for Selected Arenesulfonyl Chlorides in Different Solvents at 25.0 °C

| Sulfonyl Chloride | Solvent | Specific Rate (k, min⁻¹) |

|---|---|---|

| Benzenesulfonyl chloride | 50% Acetone/50% Water | 0.0146 beilstein-journals.orgnih.gov |

| p-Methylbenzenesulfonyl chloride | 50% Acetone/50% Water | 0.0106 beilstein-journals.orgnih.gov |

| m-Nitrobenzenesulfonyl chloride | 50% Acetone/50% Water | 0.044 beilstein-journals.orgnih.gov |

| Benzenesulfonyl chloride | 47.5% Ethanol/52.5% Water | 0.0313 beilstein-journals.orgnih.gov |

| p-Methylbenzenesulfonyl chloride | 47.5% Ethanol/52.5% Water | 0.0287 beilstein-journals.orgnih.gov |

The hydrolysis of sulfonyl chlorides can be catalyzed by bases. In these reactions, the base can act as a nucleophile, attacking the sulfonyl sulfur to form a more reactive intermediate, or it can facilitate the reaction by deprotonating the nucleophile (e.g., water). The reaction of sulfonyl chlorides with primary or secondary amines is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. cbijournal.comrsc.orgresearchgate.net

The alkaline hydrolysis of 2,4,6-trimethylbenzenesulfonyl chloride was re-examined and found to be dependent on the concentration of the nucleophile, which argues against a previously proposed SN1 mechanism. researchgate.net

Reactions with Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone of its application, leading to the formation of sulfonamides. This reaction is a classic example of nucleophilic substitution at the sulfonyl sulfur. cbijournal.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, which can be facilitated by microwave irradiation, leading to an intermediate that then eliminates hydrogen chloride to form the sulfonamide. rsc.org

Both primary and secondary amines readily react with sulfonyl chlorides to produce the corresponding sulfonamides. cbijournal.comrsc.orgresearchgate.net The nucleophilicity of the amine plays a significant role in the reaction rate. Generally, primary amines are highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or sodium carbonate, to scavenge the HCl produced. cbijournal.comresearchgate.net

The nature of the amine's substituents can influence its reactivity. For instance, in the case of aromatic amines, the reaction rate is not significantly affected by the nature of substituents on the aromatic ring. rsc.org Microwave-assisted synthesis has been shown to be an efficient method for the preparation of sulfonamides from sulfonyl chlorides and amines, often proceeding rapidly and in high yields without the need for a catalyst or base. rsc.org

Table 2: Examples of Sulfonamide Synthesis from Amines and Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | - | 100 | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | 10% NaOH | - | - | cbijournal.com |

Influence of Steric and Electronic Factors

The reactivity of sulfonyl chlorides, including this compound, is significantly governed by both steric and electronic factors. The presence of substituents on the sulfonyl chloride or the nucleophile can either accelerate or decelerate the rate of reaction.

Electronic Effects:

Electron-withdrawing groups attached to the sulfonyl group increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reactivity of the sulfonyl chloride. For instance, studies on arenesulfonyl chlorides have shown that electron-attracting substituents increase the rate of chloride exchange, while electron-donating substituents slow it down. nih.gov For example, (3-CF₃)-1 is approximately 10 times more reactive in chloride exchange compared to the unsubstituted benzenesulfonyl chloride, whereas (4-Me₂N)-1 reacts 12 times slower. nih.gov This principle applies to the oxane ring of this compound, where the inductive effect of the methyl group can influence the reactivity of the sulfonyl chloride group.

Steric Effects:

Steric hindrance around the sulfonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate. However, in some cases, particularly with ortho-alkyl substituted arenesulfonyl chlorides, an unexpected increase in reactivity is observed. nih.govresearchgate.net This "positive ortho-effect" is attributed to the rigid, sterically congested structure that limits the free rotation around the C-S bond, pre-organizing the molecule for the transition state. researchgate.net For this compound, the stereochemistry of the oxane ring and the position of the methyl group relative to the sulfonyl chloride group will play a crucial role in dictating the accessibility of the sulfur atom to incoming nucleophiles. The chair conformation of the oxane ring and the axial or equatorial position of the sulfonyl chloride group will present different steric environments.

Reactions with Alcohols and Phenols: Formation of Sulfonate Esters

The reaction of this compound with alcohols and phenols is a fundamental method for the synthesis of the corresponding sulfonate esters. periodicchemistry.comvaia.com This transformation is significant as it converts a poorly leaving hydroxyl group of an alcohol into a very good leaving group, the sulfonate ester, which is useful in subsequent nucleophilic substitution or elimination reactions. periodicchemistry.comlibretexts.org

The general reaction can be represented as:

R-OH + R'-SO₂Cl → R-OSO₂R' + HCl vaia.com

Where R-OH is the alcohol or phenol (B47542), and R'-SO₂Cl is the sulfonyl chloride, in this case, this compound. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed. youtube.com

The reactivity of the alcohol or phenol is also a key factor. Sterically hindered alcohols may react more slowly. youtube.com Phenols, being more acidic than alcohols, can also be readily sulfonylated. The electronic nature of substituents on the phenol can influence the reaction rate, with electron-donating groups on the phenol generally increasing its nucleophilicity. researchgate.net

Esterification Mechanisms

The formation of sulfonate esters from the reaction of a sulfonyl chloride with an alcohol or phenol generally proceeds through a nucleophilic substitution mechanism at the sulfur atom.

The most widely accepted mechanism is a concerted Sₙ2-type displacement . In this pathway, the oxygen atom of the alcohol or phenol acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This attack occurs concurrently with the departure of the chloride leaving group. The reaction proceeds through a trigonal bipyramidal transition state. youtube.com A base, often pyridine, is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl produced. youtube.com A key feature of this mechanism is that the C-O bond of the alcohol is not broken, meaning the reaction proceeds with retention of configuration at the carbon atom attached to the hydroxyl group. libretexts.orgyoutube.com

An alternative, though less common for sulfonyl chlorides, is an addition-elimination mechanism . This would involve the initial formation of a pentacoordinate sulfurane intermediate, followed by the elimination of the chloride ion. nih.gov

The specific mechanism can be influenced by the structure of the sulfonyl chloride and the reaction conditions. For instance, the Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, follows a different pathway involving protonation of the carbonyl oxygen. masterorganicchemistry.com However, for the reaction of sulfonyl chlorides with alcohols, the direct nucleophilic attack on the sulfur atom is the predominant route. youtube.comyoutube.com

Yield Optimization and Purification Strategies for Sulfonates

Optimizing the yield and ensuring the purity of the resulting sulfonate esters are critical aspects of this synthetic transformation.

Yield Optimization:

Several factors can be manipulated to maximize the yield of the sulfonate ester:

Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions. The choice of solvent is also important; non-protic solvents like dichloromethane (B109758) or diethyl ether are commonly used. researchgate.net

Base: The use of a suitable base, such as pyridine or triethylamine (B128534), is crucial to scavenge the HCl produced during the reaction. youtube.com The absence of a base can lead to the decomposition of the chlorosulfite intermediate, potentially with retention of configuration. libretexts.org

Stoichiometry: Using a slight excess of the sulfonyl chloride or the alcohol can help drive the reaction to completion, depending on the relative cost and availability of the reagents.

Substrate Reactivity: For less reactive or sterically hindered alcohols, longer reaction times or slightly elevated temperatures may be necessary. youtube.com In some cases, solvent-free conditions at room temperature have been shown to be effective for the sulfonylation of certain alcohols and anilines. sapub.org

Purification Strategies:

Once the reaction is complete, the sulfonate ester needs to be isolated and purified from the reaction mixture, which typically contains the product, unreacted starting materials, the hydrochloride salt of the base, and any side products. Common purification techniques include:

Aqueous Workup: The reaction mixture is often quenched with water or a dilute acid solution to remove the excess base and its salt. The organic layer containing the product is then separated. researchgate.net

Chromatography: Column chromatography on silica (B1680970) gel is a widely used method for purifying sulfonate esters, effectively separating the product from impurities based on polarity. researchgate.net

Recrystallization: If the sulfonate ester is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product. researchgate.net

A data table summarizing the optimization of reaction conditions for the synthesis of arylsulfonates from various sulfonyl chlorides and phenols is presented below.

| Entry | Sulfonyl Chloride | Phenol | Yield (%) |

| 1 | 4-Methylbenzenesulfonyl chloride | Phenol | 95 |

| 2 | Benzenesulfonyl chloride | Phenol | 92 |

| 3 | 4-Nitrobenzenesulfonyl chloride | Phenol | 85 |

| 4 | 4-Methylbenzenesulfonyl chloride | 2-Chlorophenol | 89 |

| 5 | 4-Methylbenzenesulfonyl chloride | 2-Nitrophenol | 73 |

Data adapted from a study on the synthesis of arylsulfonates. researchgate.net

Radical Reaction Pathways

Beyond ionic reactions, sulfonyl chlorides like this compound can also participate in radical reactions. These pathways involve the generation of sulfonyl radicals, which are versatile intermediates in organic synthesis.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, including photoredox catalysis. rsc.orgresearchgate.netcam.ac.uk Visible-light-activated photocatalysts can facilitate the single-electron transfer (SET) process to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical. rsc.orgresearchgate.net The reactivity of the photocatalyst can be tuned to control the generation of these radicals under redox-neutral conditions. rsc.org

Once generated, sulfonyl radicals are highly reactive species that can participate in a variety of transformations. Their reactivity is influenced by the substituents on the sulfonyl group. They are known to undergo addition reactions to unsaturated systems and can be involved in tandem cyclization reactions. researchgate.net The control over the generation and subsequent reactions of these radicals is a key area of research, offering pathways to complex molecules that might be difficult to access through traditional methods. rsc.orgresearchgate.net

Addition to Unsaturated Systems (Alkenes, Alkynes, Arenes)

A significant application of sulfonyl radicals is their addition to unsaturated systems such as alkenes, alkynes, and arenes. nih.gov This process allows for the introduction of the sulfonyl group into a molecule, which is a valuable functional group in pharmaceuticals and agrochemicals. cam.ac.uk

The addition of a sulfonyl radical to an alkene or alkyne proceeds via a radical chain mechanism. The sulfonyl radical adds to the double or triple bond to form a carbon-centered radical intermediate. This intermediate can then be trapped by another species, such as a trifluoromethyl source, to yield a highly functionalized product. nih.gov This method has been successfully applied to the vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes, resulting in the formation of tetra-substituted alkenes. nih.gov

The reaction is compatible with a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. rsc.orgnih.gov The regioselectivity and stereoselectivity of the addition can often be controlled by the nature of the substrates and the reaction conditions.

A data table illustrating the scope of the addition of sulfonyl radicals to various alkenes is provided below.

| Entry | Alkene | Sulfonyl Radical Source | Product | Yield (%) |

| 1 | Ethyl acrylate | Sulfone-substituted tetrazole | Dialkyl sulfone | 88 |

| 2 | Acrylonitrile | Sulfone-substituted tetrazole | Dialkyl sulfone | 87 |

| 3 | Styrene | Sulfone-substituted tetrazole | Dialkyl sulfone | 75 |

Data adapted from a study on the photoredox generation of sulfonyl radicals and their coupling with electron-deficient olefins. cam.ac.uk

Cyclization Reactions Mediated by Radical Intermediates

The sulfonyl chloride group of this compound serves as a versatile precursor for the generation of sulfonyl radicals. These radicals are key intermediates in various synthetic transformations, including intramolecular cyclization reactions. The generation of a sulfonyl radical from a sulfonyl chloride can be initiated through several methods, such as by the action of metal catalysts or under visible light irradiation. rsc.orgresearchgate.net

Once formed, the sulfonyl radical can engage in addition reactions with unsaturated bonds within the same molecule, leading to the formation of cyclic structures. For instance, in substrates containing an appropriately positioned alkene or alkyne moiety (e.g., 1,n-enynes), the generated sulfonyl radical can add to the unsaturated bond, initiating a cyclization cascade. rsc.orgresearchgate.net This process is highly valuable for constructing complex polycyclic systems. A notable example from the literature is the copper-catalyzed regioselective cyclization of 3-aza-1,5-enynes with various sulfonyl chlorides, which yields 1,2-dihydropyridine derivatives. rsc.orgrsc.org

Another pathway involves the elimination of a sulfonyl radical following an initial cyclization. In studies involving tin hydride-mediated radical cyclizations of ene sulfonamides, an initial carbon-centered radical cyclizes onto the double bond, forming an α-sulfonamidoyl radical. nih.gov This intermediate then undergoes a rapid β-elimination of the sulfonyl radical to yield a stable cyclic imine. nih.gov While this specific example involves a sulfonamide, it highlights the dual role sulfonyl groups can play as both radical precursors and leaving groups in cyclization sequences.

Although specific studies on radical-mediated cyclizations originating from this compound are not prevalent, its structure allows for such synthetic strategies. By incorporating an unsaturated functional group at a suitable position on the oxane ring or its substituent, it is mechanistically plausible to induce intramolecular radical cyclizations to forge new carbon-carbon or carbon-heteroatom bonds.

Elimination Reactions and Sulfene (B1252967) Generation

Beyond radical pathways, this compound is expected to undergo elimination reactions under basic conditions to generate a highly reactive intermediate known as a sulfene. Sulfenes (R₂C=SO₂) are thiocarbonyl S,S-dioxides and are valuable, albeit transient, species in organic synthesis. wikipedia.org The generation of sulfenes from sulfonyl chlorides possessing at least one α-hydrogen is a well-established transformation, typically facilitated by a non-nucleophilic base like triethylamine. acs.orgchemistrysteps.com

The reaction is initiated by the abstraction of a proton from the carbon adjacent to the sulfonyl chloride group. For this compound, this would involve the removal of the proton at the C4 position of the oxane ring. The resulting intermediate quickly eliminates the chloride ion to form a new double bond between the carbon and sulfur atoms, yielding the corresponding sulfene.

E1cb Mechanism and Sulfene Formation

The formation of a sulfene from a sulfonyl chloride is understood to proceed through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. chemistrysteps.compsu.edu This two-step pathway is distinct from E1 or E2 mechanisms and is favored when the α-proton is acidic and the leaving group is relatively poor. In the context of sulfonyl chlorides, the electron-withdrawing nature of the sulfonyl group enhances the acidity of the α-hydrogens, making them susceptible to abstraction by a base. pressbooks.publibretexts.org

The mechanism for this compound can be described as follows:

Deprotonation: A base (B:) abstracts the acidic proton from the C4 position, which is alpha to the sulfonyl group. This is the rate-limiting step and results in the formation of a carbanion intermediate. This carbanion is the conjugate base of the starting material, hence the "cB" in E1cB. pressbooks.publibretexts.org

Loss of Leaving Group: The lone pair of the carbanion facilitates the expulsion of the chloride ion (a good leaving group) from the sulfur atom. This rapid second step results in the formation of the highly electrophilic sulfene intermediate. chemistrysteps.com

This E1cB pathway is supported by kinetic studies and is a general mechanism for the generation of sulfenes from various alkanesulfonyl chlorides. chemistrysteps.compsu.edu

Trapping of Sulfene Intermediates

Due to their high reactivity, sulfenes are typically generated in situ and immediately used in subsequent reactions. Their existence is often confirmed by "trapping" them with a reagent that undergoes a rapid and characteristic reaction to form a stable adduct. nih.gov These trapping reactions are crucial for both proving the intermediacy of the sulfene and for synthetic applications.

Sulfenes are potent electrophiles and dienophiles and readily participate in cycloaddition reactions. acs.orgscirp.org For example, they can react with enamines in a [2+2] cycloaddition to form four-membered thietane (B1214591) 1,1-dioxide rings. acs.org With dienes such as cyclopentadiene, they can undergo a [4+2] Diels-Alder type reaction. acs.orgresearchgate.net

A variety of reagents can be employed to trap sulfene intermediates, leading to diverse chemical structures. The choice of trapping agent depends on the desired final product and the specific reactivity of the sulfene.

Table 1: Common Trapping Agents for Sulfene Intermediates and Expected Products

| Trapping Agent Class | Specific Example | Type of Reaction | Product Type |

| Enamines | 1-Morpholinocyclohexene | [2+2] Cycloaddition | Thietane 1,1-dioxide |

| Dienes | Cyclopentadiene | [4+2] Cycloaddition | Thia-bicycloalkene dioxide |

| Ketenes | Diphenylketene | [2+2] Cycloaddition | Thietan-3-one 1,1-dioxide |

| Nitroso Compounds | Nitrosobenzene | Ene-like reaction | N-phenylsulfoxime |

| Alcohols/Water | Methanol | Nucleophilic Addition | Methyl sulfonate ester |

These trapping experiments provide definitive evidence for the formation of the transient sulfene from this compound under basic conditions and open avenues for its use in constructing more complex molecular architectures.

Applications in Advanced Organic Synthesis

Reagent for Functional Group Interconversions

One of the most fundamental roles of sulfonyl chlorides in organic synthesis is the transformation of one functional group into another, primarily through the activation of alcohols and amines.

Activation of Hydroxyl and Amine Groups

2-Methyloxane-4-sulfonyl chloride is an excellent reagent for activating hydroxyl (-OH) and amine (-NH) groups. Alcohols, which are generally poor leaving groups, can be converted into sulfonate esters. periodicchemistry.com This transformation is achieved by reacting the alcohol with the sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270). youtube.comyoutube.com The resulting sulfonate is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. periodicchemistry.com

Similarly, primary and secondary amines react readily with sulfonyl chlorides to form stable sulfonamides. sigmaaldrich.comorganic-chemistry.org This reaction is a cornerstone in medicinal chemistry and is often used to introduce the sulfonyl moiety into complex molecules or to protect amine groups. nih.govorganic-chemistry.org The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. sigmaaldrich.com

Table 1: General Reactions for Functional Group Activation

| Reactant | Reagent | Product Type | General Utility |

|---|---|---|---|

| Alcohol (R-OH) | This compound / Base | Sulfonate Ester | Converts -OH into a good leaving group for substitution/elimination. periodicchemistry.com |

| Amine (R-NH2) | This compound / Base | Sulfonamide | Forms stable sulfonamide linkage, common in medicinal chemistry. sigmaaldrich.comorganic-chemistry.org |

Stereochemical Inversion via Sulfonate Formation

A significant application of activating alcohols with sulfonyl chlorides is the ability to control stereochemistry in subsequent reactions. The formation of a sulfonate ester from a chiral alcohol proceeds with retention of configuration at the stereocenter, as the reaction occurs at the oxygen atom and does not break the carbon-oxygen bond. youtube.com

Once the sulfonate ester is formed, it can be displaced by a nucleophile in an SN2 reaction. This substitution reaction proceeds with a predictable inversion of stereochemistry at the carbon center. libretexts.org This two-step sequence—sulfonate formation (retention) followed by SN2 displacement (inversion)—provides a powerful and reliable method for achieving stereochemical inversion at a specific chiral center, a critical transformation in the synthesis of many complex natural products and pharmaceuticals.

Building Block for Heterocyclic Scaffolds

The intrinsic structure of this compound, containing both a reactive sulfonyl group and a cyclic ether, makes it a valuable building block for the synthesis of more complex heterocyclic systems.

Synthesis of Sulfur-Containing Heterocycles

Sulfonyl chlorides are key precursors in the synthesis of a wide variety of sulfur-containing heterocycles. arkat-usa.orgorganic-chemistry.org The sulfonyl group can be incorporated into a ring system through various cyclization strategies. For instance, after reacting with a bifunctional molecule, the sulfonyl group can undergo an intramolecular reaction to close a ring. The oxane ring of this compound can provide structural rigidity and influence the regioselectivity of such cyclizations. The synthesis of complex polysulfur-nitrogen heterocycles has been demonstrated using simple organic substrates and sulfur chlorides. arkat-usa.org

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool in organic synthesis. Sulfonyl chlorides can participate in these reactions, for example, through the in-situ generation of highly reactive sulfene (B1252967) intermediates (R-CH=SO2) in the presence of a base. These sulfenes can then undergo cycloaddition reactions with alkenes or alkynes to form four-membered sulfur-containing rings (thietane-1,1-dioxides). magtech.com.cn The specific structure of the sulfonyl chloride can influence the feasibility and outcome of such annulation strategies.

Precursor for Complex Organic Molecules

By combining its roles as an activating agent and a structural building block, this compound serves as a valuable precursor for the synthesis of complex organic molecules. The oxane (tetrahydropyran) ring is a common scaffold found in numerous natural products and biologically active compounds. nih.gov

The ability to introduce the 2-methyloxane-4-sulfonyl group allows chemists to leverage its reactivity for further transformations, building up molecular complexity. For example, a sulfonamide formed from this reagent could be a key intermediate in the synthesis of a drug candidate, where both the oxane ring and the sulfonamide group are crucial for biological activity. sigmaaldrich.comnih.gov The use of such specialized building blocks is a key strategy in modern medicinal chemistry to access novel chemical space and develop new therapeutic agents. medchemica.com

Incorporation of the Methyloxane Core

The methyloxane moiety is a common structural motif in many biologically active compounds and natural products. The use of this compound would be a direct method for introducing this core structure into a target molecule. The principal reaction for this incorporation is the sulfonylation of a suitable nucleophile, such as an amine, to form a stable sulfonamide linkage.

The general transformation can be represented as follows:

Reaction of this compound with a primary or secondary amine (R¹R²NH) in the presence of a base to yield the corresponding sulfonamide.

This reaction effectively appends the 2-methyloxane ring system onto the parent molecule of the amine. The resulting sulfonamide can be a final target molecule or an intermediate for further synthetic elaboration. The choice of base and reaction conditions is crucial for achieving high yields and would typically involve non-nucleophilic amines like triethylamine (B128534) or pyridine in an aprotic solvent. nih.gov

Multi-step Synthetic Sequences

In the context of multi-step synthesis, this compound can serve as a key intermediate. Its synthesis would likely originate from the corresponding 2-methyloxane-4-thiol (B2784822) or sulfonic acid. The oxidative chlorination of thiols is a common method for preparing sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org

A plausible synthetic sequence involving this compound is outlined below:

Formation of the Sulfonyl Chloride : Starting from a precursor such as 2-methyloxane-4-thiol, an oxidative chlorination reaction would yield this compound.

Sulfonamide Formation : The newly formed sulfonyl chloride can then be reacted with a primary or secondary amine to introduce the methyloxane core into a more complex molecular scaffold, as detailed in the previous section.

Further Functionalization : The resulting sulfonamide, which now contains the 2-methyloxane ring, can undergo further reactions at other sites on the molecule to build up the final target structure.

The stability of the sulfonamide bond makes it a reliable linker in multi-step sequences. Protecting groups may be necessary if other sensitive functional groups are present in the amine substrate. nih.gov

While specific, documented examples for this compound are not prevalent in the literature, the reaction pathways are well-established for analogous sulfonyl chlorides. The data in the following tables illustrate typical conditions and outcomes for the synthesis and reaction of various sulfonyl chlorides, which can be extrapolated to the compound of interest.

Data Tables

Table 1: General Conditions for Sulfonyl Chloride Synthesis from Thiols

| Precursor Type | Oxidizing/Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aliphatic Thiol | H₂O₂ / SOCl₂ | Dichloromethane (B109758) | Room Temp | 85-97 | organic-chemistry.org |

| Aromatic Thiol | N-Chlorosuccinimide (NCS) / HCl | Acetonitrile | 0 - Room Temp | 75-90 | organic-chemistry.org |

| Heterocyclic Thiol | Bleach (NaOCl) / HCl | Dichloromethane | -5 | ~86 | rsc.org |

Table 2: Representative Sulfonamide Synthesis from Sulfonyl Chlorides

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a cornerstone for the stereochemical analysis of cyclic systems like 2-methyloxane-4-sulfonyl chloride. By analyzing chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effects (NOE), the relative configuration and predominant conformations of the molecule can be established.

Deuterium isotope effects on NMR chemical shifts provide subtle but valuable structural information, particularly concerning bonding and molecular geometry. bibliotekanauki.pl These effects, defined as nΔX(D) = δX(H) - δX(D) where n is the number of bonds between the observed nucleus (X) and the deuterium, arise from the different zero-point vibrational energies of C-H and C-D bonds. bibliotekanauki.plfu-berlin.de

In the context of this compound, selective deuteration at various positions would be expected to induce characteristic shifts in the 13C NMR spectrum. Two-bond isotope effects (2ΔC(D)) are typically around 0.1 ppm, while three-bond effects (3ΔC(D)) are smaller and dependent on the dihedral angle. huji.ac.il Long-range isotope effects, transmitted through space or via hydrogen bonds, can also be observed, although they are generally much smaller. nih.gov The study of these small shifts can provide detailed insights into the molecular structure and environment. huji.ac.il

Table 1: Predicted Deuterium Isotope Effects on 13C NMR Chemical Shifts for a Deuterated Analog of this compound This table presents hypothetical data based on typical values observed for related organic compounds.

| Deuterated Position | Observed Carbon | Number of Bonds (n) | Expected Isotope Shift (nΔC(D) in ppm) |

|---|---|---|---|

| C4-D | C4 | 1 | +0.3 to +0.8 |

| C4-D | C3 | 2 | +0.05 to +0.15 |

| C4-D | C5 | 2 | +0.05 to +0.15 |

| C2-CD 3 | C2 | 2 | +0.1 to +0.2 |

Data is predictive and sourced from general principles of NMR spectroscopy. huji.ac.il

The six-membered oxane ring of this compound is expected to adopt a chair conformation to minimize steric and torsional strain. For each diastereomer (cis and trans), two chair conformers are possible, and their equilibrium is governed by the steric and electronic requirements of the substituents. The analysis of proton-proton (1H-¹H) coupling constants (³JHH) is a primary method for determining the preferred conformation and the orientation (axial or equatorial) of the substituents. nih.gov

For instance, a large coupling constant (typically 8-13 Hz) between vicinal protons indicates a diaxial relationship, whereas smaller values (1-5 Hz) are characteristic of axial-equatorial or diequatorial arrangements. wordpress.com Nuclear Overhauser Effect (NOE) experiments can further confirm spatial proximities, such as a strong NOE between protons at C2 and C6 in a 1,3-diaxial orientation, which would provide definitive evidence for their relative positioning. copernicus.org

For the trans isomer, the diequatorial conformer is expected to be more stable than the diaxial conformer due to the significant steric bulk of both the methyl and sulfonyl chloride groups. For the cis isomer, the equilibrium will depend on the relative A-values of the two groups, with the conformer placing the larger group in the equatorial position being favored.

Table 2: Expected 1H-1H Coupling Constants for a Preferred Chair Conformation of trans-(2R,4S)-2-Methyloxane-4-sulfonyl chloride This table presents hypothetical data based on established principles of conformational analysis.

| Interacting Protons | Expected Dihedral Angle | Predicted Coupling Constant (³JHH in Hz) |

|---|---|---|

| H4 (axial) - H3 (axial) | ~180° | 10 - 13 |

| H4 (axial) - H3 (equatorial) | ~60° | 2 - 4 |

| H4 (axial) - H5 (axial) | ~180° | 10 - 13 |

| H4 (axial) - H5 (equatorial) | ~60° | 2 - 4 |

| H2 (axial) - H3 (axial) | ~180° | 9 - 12 |

Data is predictive and based on well-known Karplus relationships in cyclohexane-like systems. nih.govwordpress.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us It is a powerful technique for determining the absolute configuration of chiral molecules in solution, providing an excellent alternative to X-ray crystallography. nih.gov

The assignment of absolute configuration using VCD is achieved by comparing the experimentally measured VCD spectrum with a spectrum predicted from quantum chemical calculations, typically using Density Functional Theory (DFT). schrodinger.comresearchgate.net The process involves several key steps:

A thorough conformational search is performed for one enantiomer (e.g., (2R, 4R)-2-methyloxane-4-sulfonyl chloride) to identify all low-energy conformers.

The geometry of each conformer is optimized, and their vibrational frequencies, IR absorption intensities, and VCD rotational strengths are calculated.

A Boltzmann-averaged theoretical spectrum is generated based on the relative energies of the stable conformers.

This calculated spectrum is then compared to the experimental VCD spectrum. A good match between the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration. nih.gov If the calculated spectrum for the (R,R)-enantiomer matches the experimental spectrum, then the sample is indeed (R,R). If the calculated spectrum is a mirror image of the experimental one, the sample has the opposite (S,S) configuration.

The chiroptical properties of this compound are determined by its three-dimensional structure. rsc.org The molecule possesses two stereocenters, leading to two pairs of enantiomers: (2R, 4R)/(2S, 4S) and (2R, 4S)/(2S, 4R). Each enantiomer will produce a VCD spectrum that is a mirror image of its counterpart. The VCD spectrum is sensitive to the entire molecular structure, with characteristic bands expected in the mid-IR region corresponding to C-H, C-O, S=O, and S-Cl stretching and bending vibrations. The S=O stretching bands, typically found in the 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) regions, are expected to exhibit significant VCD signals due to their proximity to the chiral centers.

Table 3: Hypothetical Key Vibrational Bands for the VCD Analysis of (2R, 4R)-2-Methyloxane-4-sulfonyl chloride This table presents a hypothetical set of data for illustrative purposes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted VCD Sign |

|---|---|---|

| ~2950 | C-H stretch (methyl) | + |

| ~1380 | S=O asymmetric stretch | - |

| ~1175 | S=O symmetric stretch | + |

| ~1100 | C-O-C stretch | - |

Data is illustrative, based on typical VCD spectra of chiral heterocyclic and sulfonyl compounds. nih.gov

Advanced Mass Spectrometry for Mechanistic Insights and Complex Product Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of a compound. dtic.mil Advanced MS techniques, particularly when coupled with tandem mass spectrometry (MS/MS), provide detailed structural information through the analysis of fragmentation patterns and can offer profound mechanistic insights into chemical reactions. researchgate.net

For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways. The molecular ion, if observed, would be weak due to the lability of the molecule. wikipedia.org Key fragmentation processes for sulfonyl chlorides generally include the loss of a chlorine radical (Cl•) and the subsequent loss of sulfur dioxide (SO₂). researchgate.netresearchgate.net Cleavage of the oxane ring would also produce characteristic fragment ions.

A plausible fragmentation pathway could initiate with the loss of the chlorine atom to form a sulfonyl radical cation, followed by the elimination of SO₂ to yield a secondary carbocation based on the oxane ring. tandfonline.com Alternative fragmentations could involve ring-opening reactions or cleavage adjacent to the methyl group.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table presents hypothetical data based on common fragmentation patterns of sulfonyl chlorides and heterocyclic ethers.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 198/200 | [M]⁺ | Molecular Ion (Isotopes of Cl) |

| 163 | [M - Cl]⁺ | Loss of Chlorine radical |

| 99 | [M - Cl - SO₂]⁺ | Loss of Cl followed by loss of SO₂ |

| 83 | [C₅H₇O]⁺ | Ring cleavage fragments |

| 69 | [C₄H₅O]⁺ | Further fragmentation |

Data is predictive and sourced from established fragmentation mechanisms. researchgate.nettandfonline.comcore.ac.uk

Advanced techniques like electrospray ionization (ESI) coupled with MS/MS can be employed to study the reactivity of the sulfonyl chloride group. For instance, by monitoring reactions in real-time, one could identify intermediates and byproducts in nucleophilic substitution reactions at the sulfur atom, providing direct evidence for the reaction mechanism. nih.gov The use of high-resolution mass spectrometry (HRMS) would allow for the precise determination of elemental compositions for all parent and fragment ions, further solidifying structural assignments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₁₁ClO₃S), the expected exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

Below is a table of the calculated isotopic masses for the molecular ion of this compound.

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| C₆H₁₁³⁵ClO₃S | 198.0117 | 100 |

| C₆H₁₁³⁷ClO₃S | 199.9988 | 32 |

This table is generated based on theoretical calculations and awaits experimental verification.

Fragmentation Pathways and Structural Elucidation

The fragmentation pattern of this compound in a mass spectrometer provides a molecular fingerprint that can be used for its identification and for the elucidation of its structure. Although specific fragmentation data for this compound is not published, the fragmentation pathways can be predicted based on the established principles of mass spectrometry and the behavior of analogous structures containing oxane and sulfonyl chloride functionalities.

Upon ionization, the molecular ion ([M]⁺˙) of this compound would likely undergo fragmentation through several key pathways:

Loss of the Sulfonyl Chloride Group: A primary fragmentation would likely involve the cleavage of the C-S bond, leading to the loss of the ·SO₂Cl radical. This would result in a fragment ion corresponding to the 2-methyloxane cation.

Ring Opening and Cleavage: The oxane ring can undergo α-cleavage adjacent to the ether oxygen, a common fragmentation pathway for cyclic ethers. This can be followed by a series of subsequent fragmentations, leading to smaller, stable ions.

Loss of Chlorine: Cleavage of the S-Cl bond would result in the loss of a chlorine radical, generating a sulfonyl radical cation.

Loss of Small Neutral Molecules: The fragmentation cascade may also involve the elimination of small, stable neutral molecules such as SO₂, HCl, or ethene from the fragmented ions.

The study of related compounds, such as ketamine analogues containing a cyclohexanone (B45756) ring, shows characteristic fragmentation involving α-cleavage and subsequent losses of small radicals and neutral molecules. sigmaaldrich.com Similarly, the fragmentation of simple alkanes is dominated by the cleavage of C-C bonds to form the most stable carbocations.

X-ray Crystallography for Solid-State Structural Determination

Conformational Preferences in the Solid State

The six-membered oxane ring in this compound is expected to adopt a chair conformation, as this minimizes both angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions.

Based on steric considerations, the bulkier sulfonyl chloride group at the C4 position would strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The methyl group at the C2 position can exist in either an axial or equatorial position, leading to the possibility of two diastereomeric chair conformations. The relative stability of these conformers will depend on the energetic balance of all steric interactions within the molecule. The preference for equatorial substitution is a well-established principle in the conformational analysis of cyclohexane (B81311) and its heterocyclic analogues.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of 2-Methyloxane-4-sulfonyl chloride, which in turn governs its chemical behavior.

While specific transition state characterization for this compound is not extensively documented in publicly available literature, general principles from studies on related sulfonyl chlorides can be applied. For instance, the nucleophilic substitution at the sulfur atom of sulfonyl chlorides is a key reaction. Density Functional Theory (DFT) calculations on arenesulfonyl chlorides have shown that the chloride exchange reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.comnih.gov It is plausible that this compound would follow a similar pathway in reactions with nucleophiles.

The energy barriers for such reactions are influenced by both steric and electronic factors. The presence of the 2-methyl group in the oxane ring could introduce steric hindrance, potentially raising the energy barrier for nucleophilic attack compared to less substituted analogs. However, the electron-withdrawing nature of the sulfonyl chloride group is a dominant factor in its reactivity. DFT studies on the hydrolysis of alkanesulfonyl chlorides have also pointed towards mechanisms involving sulfene (B1252967) intermediates, which could be a possible reaction pathway for this compound under certain conditions. scispace.com

Illustrative Energy Barriers for Nucleophilic Substitution on Analogous Sulfonyl Chlorides:

| Reactant (Analogous to this compound) | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |

| Methanesulfonyl chloride | Cl⁻ | DFT (B3LYP/6-31+G) | 15.8 |

| Ethanesulfonyl chloride | Cl⁻ | DFT (B3LYP/6-31+G) | 16.5 |

| Benzenesulfonyl chloride | Cl⁻ | DFT (B3LYP/6-31+G*) | 14.2 |

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's frontier orbital interactions.

The HOMO is likely to be localized on the oxygen atom of the oxane ring and potentially the lone pairs of the sulfonyl oxygens, representing the regions most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the sulfur atom and the antibonding σ* orbital of the S-Cl bond. wikipedia.orglibretexts.org This low-lying LUMO makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is characteristic of sulfonyl chlorides. mdpi.comnih.gov

The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods like DFT can be used to calculate these orbital energies and visualize their spatial distribution. wikipedia.orguci.edu

Molecular Dynamics Simulations for Conformational Landscape Exploration

The flexible oxane ring in this compound can adopt various conformations, and molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. mun.canih.gov By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule and the energetic barriers between them.

The oxane ring is expected to exist predominantly in a chair conformation to minimize steric strain. However, the presence of the methyl and sulfonyl chloride substituents at the 2 and 4 positions, respectively, will influence the equilibrium between different chair and boat conformations. The relative stability of axial and equatorial orientations of these substituents can be determined through MD simulations, providing insights into the most populated conformers in solution. mdpi.com Understanding the conformational preferences is crucial as it can significantly impact the molecule's reactivity and its interaction with biological targets.

Prediction of Spectroscopic Properties (NMR, VCD)

Computational methods are increasingly used to predict spectroscopic properties, aiding in the structural elucidation and characterization of molecules.

For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's computed equilibrium geometry. By comparing the predicted spectrum with experimental data, the proposed structure can be validated. The accuracy of these predictions is highly dependent on the level of theory and the basis set used.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. researchgate.netrsc.orgnih.gov Since this compound possesses at least two chiral centers (at C2 and C4), it can exist as multiple stereoisomers. Computational prediction of the VCD spectrum for each possible stereoisomer and comparison with the experimental spectrum can unambiguously determine the absolute stereochemistry of a synthesized sample. researchgate.netyoutube.com This involves calculating the vibrational frequencies and the corresponding rotational strengths for each normal mode of vibration.

Illustrative Predicted ¹³C NMR Chemical Shifts for an Analogous 2-Methyloxane Derivative:

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/B3LYP/6-31G(d)) |

| C2 | 75.2 |

| C3 | 34.5 |

| C4 | 48.9 |

| C5 | 25.1 |

| C6 | 68.3 |

| CH₃ | 18.7 |

Note: This table presents hypothetical data for an illustrative 2-methyloxane derivative. Specific predicted NMR data for this compound is not available in the public domain.

Reaction Mechanism Elucidation through Ab Initio and Density Functional Theory (DFT)

Ab initio and DFT methods are instrumental in elucidating the detailed mechanisms of reactions involving sulfonyl chlorides. mdpi.comscispace.com These methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For the reaction of this compound with a nucleophile, computational studies can help to distinguish between different possible mechanisms, such as a concerted SN2-type displacement or a stepwise addition-elimination pathway involving a hypervalent sulfur intermediate. nih.govscispace.com By calculating the energies of all stationary points on the reaction coordinate, the most favorable reaction pathway can be determined. mdpi.comnih.gov Such studies provide a deeper understanding of the factors that control the reactivity and selectivity of these reactions. researchgate.netmagtech.com.cn

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling plays a crucial role in Structure-Activity Relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological activity. qub.ac.ukmdpi.comnih.govwu.ac.th While specific SAR studies on this compound are not reported, the principles can be applied to understand its potential as a bioactive molecule.

If this compound were to be investigated as an inhibitor of a particular enzyme, for example, computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. Molecular docking would predict the binding mode of this compound within the active site of the target protein, identifying key interactions that contribute to its binding affinity. qub.ac.ukdoi.org QSAR models, built upon a series of related compounds, could then be used to correlate specific structural features (like the stereochemistry of the oxane ring or the nature of the sulfonyl group) with their observed biological activity, guiding the design of more potent analogs. mdpi.comnih.govwu.ac.th

Derivatization Strategies in Research Applications

Enhancement of Analytical Detection for Chromatography and Mass Spectrometry

In analytical chemistry, the derivatization of analytes is a common strategy to improve their separation and detection characteristics in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govresearchgate.netmdpi.com While specific studies on 2-methyloxane-4-sulfonyl chloride as a derivatization reagent are not extensively documented, its chemical nature as a sulfonyl chloride suggests its potential utility in this area, analogous to other well-established sulfonyl chloride reagents. fiveable.menih.govnih.gov

The primary goal of derivatization in this context is to introduce a tag or a functional group that enhances the analyte's response to a particular detector. For instance, attaching a chromophore or fluorophore can significantly improve UV-Vis or fluorescence detection, respectively. nih.gov In mass spectrometry, derivatization can improve ionization efficiency and lead to more predictable fragmentation patterns, thereby increasing sensitivity and aiding in structural elucidation. nih.gov

Development of Novel Derivatization Reagents

The development of new derivatization reagents is driven by the need for improved sensitivity, selectivity, and reaction efficiency. While this compound itself is a specific chemical entity, the principles of its reactivity can be seen in the development of other novel sulfonyl chloride-based reagents. For example, reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) have been specifically designed to enhance the detection of phenolic compounds in liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). nih.gov

The design of such novel reagents often focuses on incorporating specific functionalities. The oxane ring in this compound could potentially influence the chromatographic behavior of the resulting derivatives, for instance, by altering their polarity and retention times. The methyl group on the oxane ring could also play a role in the stereoselectivity of the derivatization reaction, a desirable feature in chiral analysis.

Table 1: Examples of Sulfonyl Chloride-Based Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Analyte(s) | Analytical Technique(s) | Purpose of Derivatization |

| Dansyl chloride | Primary and secondary amines, phenols | HPLC with fluorescence detection | Introduction of a fluorescent tag |

| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic compounds | LC-ESI-MS/MS | Improved ionization and fragmentation |

| Pyrene sulfonyl chloride | Biogenic amines | HPLC with fluorescence and UV detection | Introduction of a fluorescent and UV-active tag mdpi.comresearchgate.net |

| 2-Naphthalenesulfonyl chloride | Secondary amines (e.g., spectinomycin) | HPLC with UV detection | Improved chromatographic properties and UV detection nih.gov |

This table presents examples of established sulfonyl chloride derivatization reagents to illustrate the potential applications of this compound based on its functional group.

Optimisation of Derivatization Protocols

The effectiveness of a derivatization reaction is highly dependent on the reaction conditions. The optimization of these protocols is a critical step in developing a robust analytical method. Key parameters that are typically optimized include the reaction temperature, time, pH, and the molar ratio of the derivatization reagent to the analyte. mdpi.comresearchgate.net

For a hypothetical derivatization using this compound, the protocol would likely involve reacting the target analyte (e.g., an amine or a phenol) with the sulfonyl chloride in an appropriate solvent and in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.comorganic-chemistry.org The temperature could be varied to control the reaction rate, with higher temperatures generally leading to faster reactions but also potentially to the degradation of the reactants or products. mdpi.com The reaction time needs to be sufficient to ensure complete derivatization for quantitative analysis.

Table 2: Hypothetical Parameters for Optimization of a Derivatization Protocol with this compound

| Parameter | Range/Conditions to be Tested | Rationale |

| Solvent | Aprotic solvents (e.g., acetonitrile, dichloromethane) | To dissolve reactants and prevent reaction with the sulfonyl chloride |

| Base | Tertiary amines (e.g., triethylamine (B128534), pyridine) | To scavenge HCl produced during the reaction and drive it to completion |

| Temperature | 25°C to 80°C | To balance reaction rate with the stability of reactants and products mdpi.com |

| Reaction Time | 15 minutes to 2 hours | To ensure the reaction goes to completion for accurate quantification |

| Reagent Molar Ratio | 1:1 to 10:1 (Reagent:Analyte) | To ensure complete derivatization of the analyte |

This table provides a hypothetical framework for the optimization of a derivatization protocol involving this compound, based on general principles for similar reactions.

Selective Functionalization for Probing Biological Systems

The targeted modification of biomolecules is a powerful strategy for probing their function and localization within biological systems. Sulfonyl chlorides are known to react with nucleophilic residues in proteins, such as lysine, tyrosine, serine, and threonine, making them valuable tools for chemical biology. enamine.netrsc.org In this context, this compound could potentially be used to selectively label proteins or other biomolecules.

The oxane moiety of the molecule could influence its cell permeability and subcellular distribution, potentially targeting it to specific organelles. Furthermore, the introduction of the 2-methyloxane-4-sulfonyl group could alter the biological activity of the labeled molecule, providing insights into structure-activity relationships.

Fluorescent probes containing sulfonyl chloride groups, such as Texas Red™ sulfonyl chloride, are commercially available and widely used to label proteins for fluorescence microscopy and other bio-imaging applications. fishersci.ca While this compound itself is not fluorescent, it could be incorporated into a larger probe molecule that contains a fluorophore, with the sulfonyl chloride acting as the reactive handle for covalent attachment to the target.

Use in Protecting Group Chemistry for Multi-step Synthesis

In the complex world of multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. youtube.comtcichemicals.com Sulfonyl groups, such as tosyl (Ts) and mesyl (Ms), are commonly used as protecting groups for amines and alcohols due to their stability under a wide range of reaction conditions. chem-station.com

This compound could serve as a reagent for introducing a novel sulfonyl-based protecting group. The resulting 2-methyloxane-4-sulfonamide (B2728476) (from an amine) or 2-methyloxane-4-sulfonate ester (from an alcohol) would likely exhibit a unique stability profile. The oxane ring might confer specific properties, such as altered solubility or resistance to certain cleavage conditions, which could be advantageous in specific synthetic routes.

The deprotection of sulfonyl groups can often be challenging, requiring harsh conditions. chem-station.com Research into new sulfonyl protecting groups often focuses on developing groups that can be removed under milder and more specific conditions. The ether linkage within the oxane ring of a 2-methyloxane-4-sulfonyl protecting group might offer a potential site for cleavage under specific acidic conditions, providing an alternative deprotection strategy compared to standard sulfonyl groups.

Table 3: Common Sulfonyl-Based Protecting Groups and Their Cleavage Conditions

| Protecting Group | Reagent for Introduction | Typical Cleavage Conditions |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Strong acid (e.g., HBr/phenol), dissolving metal reduction (e.g., Na/NH₃) |

| Mesyl (Ms) | Methanesulfonyl chloride | Strong acid, sometimes nucleophilic displacement |

| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Thiolates (e.g., thiophenol with K₂CO₃) chem-station.com |

| (Hypothetical) 2-Methyloxane-4-sulfonyl | This compound | Potentially specific acidic conditions due to the oxane ether linkage |

This table compares common sulfonyl protecting groups with the hypothetical properties of a 2-methyloxane-4-sulfonyl group, highlighting the potential for novel reactivity.

Analogues and Comparative Studies Within the Sulfonyl Chloride Class

Structure-Reactivity Correlations in Heterocyclic Sulfonyl Chlorides

The structure of a heterocyclic ring system imparts specific steric and electronic properties to a sulfonyl chloride moiety that are distinct from simpler acyclic or aromatic analogues. In the case of 2-methyloxane-4-sulfonyl chloride, the oxane (tetrahydropyran) ring plays a crucial role.

The reactivity of heterocyclic sulfonyl chlorides is also influenced by the steric environment. For instance, studies on the reactions of N-unsubstituted triazoles with various sulfonyl chlorides show that the ratio of isomeric products depends on the size of the substituent on the sulfonyl chloride. researchgate.net More sterically hindered sulfonyl chlorides can favor the formation of one regioisomer over another. researchgate.net Similarly, the chair conformation of the oxane ring in this compound and the axial or equatorial position of the sulfonyl chloride group can dictate the accessibility of the electrophilic sulfur atom to incoming nucleophiles. The presence of the tetrahydro-2H-pyran ring introduces specific steric and reactivity characteristics not found in simpler sulfonyl chlorides.

Comparison with Acyclic and Aromatic Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides varies significantly depending on whether the sulfur atom is attached to an acyclic (aliphatic), aromatic, or heterocyclic group. This difference is primarily due to electronic and steric effects.

Acyclic Sulfonyl Chlorides : Methanesulfonyl chloride (MsCl) is a prototypical acyclic sulfonyl chloride. It is known for its high reactivity, which stems from the small size of the methyl group and the strong electron-withdrawing nature of the sulfonyl group, making the sulfur atom highly electrophilic. wikipedia.org Reactions with alcohols are believed to proceed through the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). wikipedia.org

Aromatic Sulfonyl Chlorides : p-Toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are common aromatic sulfonyl chlorides. The aromatic ring can donate electron density to the sulfonyl group through resonance, which slightly reduces the electrophilicity of the sulfur atom compared to its acyclic counterparts. However, the reactivity can be tuned by substituents on the aromatic ring. Electron-withdrawing groups (like a nitro group) increase reactivity, while electron-donating groups (like methoxy) decrease it. nih.gov Aromatic sulfonyl chlorides are generally more thermally and chemically robust than their acyclic counterparts. nih.gov

Heterocyclic Sulfonyl Chlorides : this compound belongs to this class. Its reactivity is a hybrid of acyclic and more complex systems. While it is an aliphatic sulfonyl chloride, the bulky and conformationally restricted heterocyclic ring provides significant steric hindrance, which can moderate its reactivity compared to the highly reactive methanesulfonyl chloride. The reactivity of the carbon-halogen bond in aromatic systems is notably different from that in aliphatic systems due to partial double-bond character in the former, making them stronger. youtube.com

Table 1: Comparative Reactivity of Sulfonyl Chloride Classes

| Class | Example Compound | Key Structural Feature | General Reactivity Profile | Influencing Factors |

|---|---|---|---|---|

| Acyclic | Methanesulfonyl Chloride | Small alkyl group | High reactivity, forms sulfene intermediate. wikipedia.org | Minimal steric hindrance. |

| Aromatic | p-Toluenesulfonyl Chloride | Aromatic ring | Moderate reactivity, tunable by substituents. nih.gov | Resonance effects, electronic nature of ring substituents. nih.gov |

| Heterocyclic | This compound | Saturated heterocyclic ring | Moderated reactivity due to steric bulk. | Ring conformation, inductive effects from heteroatom, steric hindrance. |

Influence of Substituents on Reaction Outcomes and Stereoselectivity

Substituents on the sulfonyl chloride molecule, whether on the ring or as part of the sulfonyl group itself, have a profound impact on reaction outcomes and stereoselectivity.

For this compound, the methyl group at the 2-position is a key substituent. Its presence introduces a chiral center, meaning the compound itself can exist as enantiomers. Furthermore, the position of this methyl group relative to the sulfonyl chloride at the 4-position can influence the conformational preference of the ring and the stereochemical course of its reactions. For example, in nucleophilic substitution reactions, the methyl group can sterically direct the incoming nucleophile to attack the sulfur atom from the less hindered face of the molecule, potentially leading to high diastereoselectivity.

Studies on other systems have shown that substituents can dramatically influence stereoselectivity. For example, in the synthesis of chiral aziridines, the choice of N-protecting group on an imine reactant, such as Boc or Ts, significantly alters the trans-selectivity of the reaction. mdpi.com Similarly, in enantioselective sulfonylation reactions, both steric and electronic properties of substituents on an arenesulfonyl chloride affect the enantiomeric ratio of the product. nih.gov A nitro group in the ortho position on an aromatic ring, for instance, can dramatically decrease enantioselectivity compared to when it is in the para position, highlighting the role of sterics. nih.gov Electron-donating groups can also have a detrimental effect on enantioselectivity. nih.gov

Development of Structure-Property Relationships (SPR)

Structure-Property Relationships (SPR) are fundamental to understanding and predicting the behavior of chemical compounds. For sulfonyl chlorides, SPR studies correlate structural features like molecular weight, bond lengths, and electronic properties with physicochemical properties such as reactivity, solubility, and melting point. contractpharma.comnih.gov

The development of SPR for a compound like this compound would involve systematically studying how modifications to its structure affect its properties. For example, changing the substituent at the 2-position from a methyl group to a larger group could impact the compound's reactivity and solubility.

Key aspects of SPR for sulfonyl chlorides include:

Reactivity vs. Structure : Computational studies have been used to correlate the solvolysis rates of various acid chlorides with their heterolytic bond dissociation enthalpies (HBDEs) calculated in the gas phase. nih.gov Such studies show that for most sulfonyl chlorides, there is a correlation between their structure and their tendency to undergo ionization pathways in solution. nih.gov

Electronic Effects : The electrophilicity of the sulfur atom is a key property. For aromatic sulfonyl chlorides, this is heavily influenced by the electronic nature of the ring substituents. An electron-withdrawing group increases the electrophilicity, making the compound more reactive toward nucleophiles. nih.gov

Physical Properties : The presence of the bulky, polar oxane ring in this compound will significantly influence its physical properties, such as melting point, boiling point, and solubility, compared to simpler analogues like methanesulfonyl chloride. SPR aims to quantify these relationships, providing a predictive framework for designing new molecules with desired properties. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of 2-Methyloxane-4-sulfonyl chloride is a primary area of future research. While general methods for sulfonyl chloride synthesis are well-established, their application to this specific heterocyclic system warrants investigation. nih.govorganic-chemistry.orgnih.govacs.org

Future research will likely focus on adapting existing protocols and developing new ones tailored to the 2-methyloxane framework. Key areas of exploration include:

Oxidative Chlorination of Thiol Precursors: A prominent strategy involves the synthesis of the corresponding thiol or disulfide derived from 2-methyloxane. Subsequent oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas in an aqueous medium could yield the desired sulfonyl chloride. nih.govresearchgate.net The challenge will lie in the selective functionalization of the 2-methyloxane ring to introduce the sulfur moiety without compromising the ether linkage.

Direct C-H Sulfonylation: Advanced C-H activation strategies could offer a more direct route, bypassing the need for pre-functionalized starting materials. The Reed reaction, which utilizes light, sulfur dioxide, and chlorine to convert hydrocarbons to sulfonyl chlorides, could be explored for its applicability to the 2-methyloxane ring. wikipedia.org

From Sulfonic Acid Precursors: The synthesis could also proceed through the corresponding sulfonic acid. Dehydration of the sulfonic acid using strong, unselective reagents like phosphorus oxychloride is a classical approach, though newer, milder methods would be more desirable for this potentially sensitive heterocyclic system. nih.gov

A comparative overview of potential synthetic precursors is presented in Table 1.

Table 1: Potential Synthetic Precursors and Pathways for this compound

| Precursor | Synthetic Pathway | Key Reagents | Potential Advantages |

|---|---|---|---|

| 2-Methyl-4-mercaptooxane | Oxidative Chlorination | N-Chlorosuccinimide (NCS), Cl₂/H₂O | Established methodology, good yields for aliphatic thiols. |

| 2-Methyloxane | Direct C-H Sulfonylation | SO₂, Cl₂, light (Reed reaction) | Atom-economical, avoids pre-functionalization. |

| 2-Methyloxane-4-sulfonic acid | Dehydration/Chlorination | Thionyl chloride, Phosphorus pentachloride | Traditional method, readily available reagents. |

Application in Catalytic Reaction Development

The inherent reactivity of the sulfonyl chloride group, coupled with the structural features of the 2-methyloxane ring, positions this compound as a versatile tool in catalytic reaction development.

Future research could explore its utility in:

Asymmetric Catalysis: The chiral center at the 2-position of the oxane ring could be exploited in the design of novel chiral ligands. By reacting this compound with appropriate bifunctional molecules, new classes of chiral sulfonamide ligands could be synthesized. These ligands could then be applied in transition-metal-catalyzed asymmetric transformations.

Organocatalysis: The sulfonyl group can act as a directing group or a precursor to other functional groups in organocatalytic reactions. For instance, derivatives of this compound could be investigated as catalysts for reactions involving the formation of tetrahydropyran (B127337) rings. wordpress.com

Photoredox Catalysis: Sulfonyl chlorides are known to generate sulfonyl radicals under photoredox conditions. nih.gov The resulting radicals can participate in a variety of addition and cross-coupling reactions. Investigating the photoredox-mediated reactions of this compound could lead to novel methods for carbon-sulfur and carbon-carbon bond formation.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning. nih.govbohrium.com The synthesis and application of this compound can be significantly enhanced by integrating flow chemistry and other sustainable practices.

Continuous Flow Synthesis: Many reactions for preparing sulfonyl chlorides are highly exothermic and involve hazardous reagents. rsc.org Continuous flow reactors offer superior heat and mass transfer, enabling safer and more controlled reaction conditions. rsc.orgmdpi.com Future work should focus on developing continuous flow processes for the synthesis of this compound, potentially from readily available bio-based precursors for the oxane ring. researchgate.net

Automated Synthesis and Screening: The use of automated flow systems could allow for the rapid optimization of reaction conditions and the high-throughput synthesis of a library of derivatives. This would accelerate the discovery of new applications for this compound and its analogs. mdpi.com

Catalyst Immobilization: For catalytic applications, immobilizing derivatives of this compound onto solid supports could facilitate catalyst recovery and reuse, further enhancing the sustainability of the processes.

Table 2: Comparison of Batch vs. Flow Synthesis for Sulfonyl Chlorides

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Potential for thermal runaway, handling of hazardous reagents in bulk. rsc.org | Enhanced safety through small reactor volumes and better temperature control. rsc.orgmdpi.com |

| Scalability | Often challenging to scale up due to safety and mixing issues. | More readily scalable by extending reaction time or using larger reactors. mdpi.com |

| Control | Difficult to precisely control reaction parameters. | Exquisite control over temperature, pressure, and residence time. rsc.org |

Advanced Materials Science Applications (Hypothetical for future research)

The unique structure of this compound makes it an intriguing building block for the development of advanced materials. While currently hypothetical, several avenues of research are worth pursuing.